Toxin B2
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Overview
Description
Toxin B2 is a member of the gonyautoxins, a group of neurotoxins produced by certain species of marine dinoflagellates. These toxins are part of the larger saxitoxin family, known for causing paralytic shellfish poisoning when ingested through contaminated seafood . This compound, like its counterparts, is highly toxic and has significant implications for marine biology and human health.
Scientific Research Applications
Toxin B2 has several scientific research applications:
Chemistry: Used to study the synthesis and modification of complex organic molecules.
Biology: Helps in understanding the mechanisms of neurotoxicity and the impact of marine toxins on ecosystems.
Mechanism of Action
Target of Action
Gonyautoxin 6, like other gonyautoxins, primarily targets the voltage-dependent sodium channels in the postsynaptic membrane . These channels play a crucial role in initiating action potentials after the synapse .
Mode of Action
As neurotoxins, gonyautoxins influence the nervous system. Gonyautoxin 6 can bind with high affinity at site 1 of the α-subunit of the voltage-dependent sodium channels . This binding prevents the initiation of action potentials, thereby impeding nerve impulse propagation .
Biochemical Pathways
The primary biochemical pathway affected by Gonyautoxin 6 is the neuronal signaling pathway . By binding to the sodium channels, it disrupts the normal flow of sodium ions, which is essential for the generation and propagation of action potentials . This disruption can lead to various downstream effects, including paralysis and other symptoms of paralytic shellfish poisoning .
Pharmacokinetics
It is known that gonyautoxins are naturally produced by certain marine dinoflagellates and can be ingested through consumption of contaminated shellfish . Once ingested, these toxins can cause a human illness called paralytic shellfish poisoning (PSP) .
Result of Action
The binding of Gonyautoxin 6 to the sodium channels prevents the initiation of action potentials, leading to a disruption in nerve signaling . This can result in symptoms of PSP, which include tingling, numbness, and in severe cases, paralysis . In a clinical setting, the paralyzing effect of Gonyautoxin 6 has been utilized for pain management, such as in the treatment of chronic anal fissures .
Action Environment
The action of Gonyautoxin 6 can be influenced by various environmental factors. For instance, the production of gonyautoxins is associated with dinoflagellate blooms known as "red tides" . The concentration of these toxins can be influenced by factors such as water temperature and nutrient availability . Furthermore, the stability of Gonyautoxin 6 in acidic solution has been studied, suggesting that pH levels may also influence its action .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Gonyautoxin 6, like other saxitoxins, has a structure based on the 2,6-diamino-4-methyl-pyrollo[1,2-c]-purin-10-ol skeleton . It interacts with various enzymes, proteins, and other biomolecules, primarily through its ability to block the influx of sodium ions, thereby preventing nerve and muscle cells from producing action potentials . This results in a temporary paralysis of muscles .
Cellular Effects
Gonyautoxin 6 has significant effects on various types of cells and cellular processes. It influences cell function by blocking neuronal transmission, which can lead to temporary paralysis of muscles . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Gonyautoxin 6 involves its binding to receptor sites on the voltage-gated sodium channel on excitable cells . This blocks the influx of sodium ions, preventing nerve and muscle cells from producing action potentials . This results in a temporary paralysis of muscles .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Gonyautoxin 6 have been observed to change over time. For instance, total remission of acute and chronic anal fissures were achieved within 15 and 28 days respectively . Ninety-eight percent of the patients healed before 28 days with a mean time healing of 17.6 ± 9 days .
Dosage Effects in Animal Models
In animal models, the effects of Gonyautoxin 6 vary with different dosages. For example, in a study involving total knee arthroplasty, all patients successfully responded to the pain control when a total dose of 40 mg of Gonyautoxin was administered during the operation .
Transport and Distribution
Gonyautoxin 6 is taken up by shellfish and undergoes bioaccumulation . The transport and distribution of Gonyautoxin 6 within cells and tissues are likely facilitated by this process, although specific transporters or binding proteins have not been identified.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gonyautoxin 6 typically involves complex organic reactions. One known method starts with L-serine methyl ester, which undergoes a series of reactions including ring closure, deprotection, and amination to form the tricyclic frame of gonyautoxin 3. This intermediate can then be further modified to produce gonyautoxin 6 .
Industrial Production Methods
Industrial production of gonyautoxin 6 is not well-documented, likely due to its high toxicity and the complexity of its synthesis. Most research focuses on laboratory-scale synthesis for scientific studies rather than large-scale industrial production.
Chemical Reactions Analysis
Types of Reactions
Toxin B2 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the toxin for research purposes or to study its properties.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of gonyautoxin 6 include aldehydes, guanidine, and various protecting groups to stabilize intermediates during the reaction process .
Major Products Formed
The major products formed from reactions involving gonyautoxin 6 are typically other gonyautoxin derivatives or modified saxitoxins. These products are used to study the structure-activity relationships and toxicity of the compounds.
Comparison with Similar Compounds
Toxin B2 is part of a group of eight gonyautoxins, including gonyautoxin 1 to gonyautoxin 8. These compounds are structurally similar but differ in their substituents and stereochemistry. Other related compounds include saxitoxin, neosaxitoxin, and decarbamoylsaxitoxin . This compound is unique in its specific structure and the particular effects it has on sodium channels compared to its analogs.
Conclusion
This compound is a potent neurotoxin with significant implications for marine biology, human health, and scientific research. Its complex synthesis, diverse chemical reactions, and unique mechanism of action make it a valuable compound for studying neurotoxicity and developing analytical methods for detecting marine toxins.
Properties
CAS No. |
82810-44-4 |
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Molecular Formula |
C10H17N7O8S |
Molecular Weight |
395.35 g/mol |
IUPAC Name |
(2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl)methoxycarbonylsulfamic acid |
InChI |
InChI=1S/C10H17N7O8S/c11-6-13-5-4(3-25-8(18)15-26(22,23)24)17(21)7(12)16-2-1-9(19,20)10(5,16)14-6/h4-5,12,19-21H,1-3H2,(H,15,18)(H3,11,13,14)(H,22,23,24) |
InChI Key |
ALRRPAKWGUBPBK-UHFFFAOYSA-N |
SMILES |
C1CN2C(=[N+](C(C3C2(C1(O)O)NC(=N3)N)COC(=O)NS(=O)(=O)O)[O-])N |
Canonical SMILES |
C1CN2C(=N)N(C(C3C2(C1(O)O)NC(=N3)N)COC(=O)NS(=O)(=O)O)O |
Synonyms |
Gonyautoxin 6; N-Sulfocarbamoylneosaxitoxin; Toxin B 2 from Protogonyaulax |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Gonyautoxin 6 exert its toxic effect?
A: Gonyautoxin 6 (GTX6), like other saxitoxin congeners, acts as a potent neurotoxin by binding to voltage-gated sodium channels (NaV) in nerve and muscle cells [, , , ]. This binding effectively blocks the passage of sodium ions, disrupting the generation and propagation of action potentials essential for nerve impulse transmission. The downstream effects of this blockage include paralysis, respiratory failure, and in severe cases, death.
Q2: What is the structural characterization of GTX6?
A2: While specific spectroscopic data is not available in the provided excerpts, GTX6 is a N-sulfocarbamoyl toxin derivative within the saxitoxin family. Its structure closely resembles saxitoxin, with the addition of a sulfate group. Determining its exact molecular formula and weight would require further investigation into its specific chemical structure.
Q3: How does the structure of GTX6 relate to its activity compared to other Paralytic Shellfish Toxins (PSTs)?
A: The presence and position of functional groups on the saxitoxin core structure, such as the N-sulfocarbamoyl group in GTX6, significantly influence the binding affinity to NaV channels and thus, the overall toxicity []. For example, the study by [] demonstrates that the N-21 sulfotransferase enzyme SxtN specifically converts saxitoxin to GTX5 but not neosaxitoxin to GTX6. This suggests a specific structure-activity relationship where the enzyme exhibits selectivity for certain substrates. Research on the structure-activity relationship of PSTs helps determine Toxicity Equivalence Factors (TEFs), essential for risk assessment and regulatory purposes [].
Q4: What are the primary sources of GTX6, and how is its presence monitored?
A: GTX6 is primarily produced by marine dinoflagellates, particularly Gymnodinium catenatum [, , ]. These dinoflagellates can cause blooms, leading to the accumulation of GTX6 and other PSTs in shellfish, posing a significant threat to human health through paralytic shellfish poisoning (PSP) [, , ]. Monitoring programs often utilize advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection or mass spectrometry (MS) to detect and quantify GTX6 and other PSTs in shellfish [, ].
Q5: Are there any known instances of resistance to GTX6 or related toxins?
A5: While the provided excerpts don't mention specific resistance mechanisms to GTX6, understanding potential resistance development in marine organisms exposed to PSTs is crucial. Investigating potential resistance mechanisms like mutations in NaV channels targeted by GTX6 or detoxification pathways employed by organisms could be vital areas of future research.
Q6: What are the safety concerns and regulations surrounding GTX6?
A: GTX6, classified as a paralytic shellfish toxin, poses a significant risk to human health. Its presence in shellfish necessitates stringent monitoring and regulations to prevent PSP. While the provided excerpts do not delve into specific regulations, they highlight the need for accurate toxicity assessment through TEFs [], showcasing the importance of safety regulations concerning GTX6 and related toxins in seafood.
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